2-(Pyrrolidin-1-ylmethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
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Overview
Description
2-(Pyrrolidin-1-ylmethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is a heterocyclic compound that features a pyrrolidine ring fused to an imidazo[1,2-a]pyrazine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a scaffold for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrrolidin-1-ylmethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of N-(4-bromophenyl)-2-chloroacetamide with 2-(pyrrolidin-2-ylidene)malononitrile under reflux in acetone for 24 hours . This reaction leads to the formation of the desired imidazo[1,2-a]pyrazine derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(Pyrrolidin-1-ylmethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring or the imidazo[1,2-a]pyrazine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-(Pyrrolidin-1-ylmethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-(Pyrrolidin-1-ylmethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine involves its interaction with specific molecular targets within cells. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrrolone and pyrrolidinone derivatives: These compounds also feature a pyrrolidine ring and are known for their diverse biological activities.
Uniqueness
2-(Pyrrolidin-1-ylmethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is unique due to its specific structural features, which confer distinct biological properties. Its ability to undergo various chemical reactions and its potential as a versatile scaffold for drug development make it a valuable compound in medicinal chemistry.
Properties
IUPAC Name |
2-(pyrrolidin-1-ylmethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4/c1-2-5-14(4-1)8-10-9-15-6-3-12-7-11(15)13-10/h9,12H,1-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBPRIDIUOCWFHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CN3CCNCC3=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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